4-Nitroso-3,5-xylenol-d6
Description
4-Nitroso-3,5-xylenol-d6: is a deuterated derivative of 4-nitroso-3,5-xylenol, an aromatic compound characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
4-nitroso-3,5-bis(trideuteriomethyl)phenol |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3/i1D3,2D3 |
InChI Key |
ZVUJMNCTXGSXSQ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1N=O)C([2H])([2H])[2H])O |
Canonical SMILES |
CC1=CC(=CC(=C1N=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-3,5-xylenol-d6 typically involves the following steps:
Nitration: The starting material, 3,5-xylenol-d6, undergoes nitration to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder or tin chloride in acidic conditions.
Nitrosation: The amino group is subsequently nitrosated to form the nitroso compound. This step involves the reaction with nitrous acid (HNO2) or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of 4-nitroso-3,5-xylenol-d6 follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroso-3,5-xylenol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Formation of 4-nitro-3,5-xylenol-d6.
Reduction: Formation of 4-amino-3,5-xylenol-d6.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-Nitroso-3,5-xylenol-d6 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug metabolism studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitroso-3,5-xylenol-d6 involves its interaction with molecular targets through its nitroso group. The nitroso group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting cellular pathways.
Comparison with Similar Compounds
4-Nitroso-3,5-xylenol: The non-deuterated version of the compound.
4-Nitro-3,5-xylenol: The oxidized form of the compound.
4-Amino-3,5-xylenol: The reduced form of the compound.
Comparison: 4-Nitroso-3,5-xylenol-d6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This isotopic labeling allows for the tracking of the compound in various biological and chemical processes, providing insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated compounds.
Biological Activity
4-Nitroso-3,5-xylenol-d6 (CAS Number: 19628-76-3) is a nitroso compound with significant implications in various biological contexts, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Nitroso-3,5-xylenol-d6 is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 151.16 g/mol |
| Molecular Formula | C8H9NO2 |
| CAS Number | 19628-76-3 |
The compound features a nitroso group (-NO) attached to a xylenol structure, which enhances its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of nitroso compounds often exhibit antimicrobial properties. However, specific studies on 4-Nitroso-3,5-xylenol-d6 reveal a complex interaction with bacterial systems. For instance, while some nitroso compounds have shown inherent antibacterial activity, 4-Nitroso-3,5-xylenol-d6 itself has been reported to lack significant antibacterial effects at concentrations up to 128 μg/mL .
Cytotoxicity and Toxicological Studies
The cytotoxic effects of 4-Nitroso-3,5-xylenol-d6 have been investigated in various cellular models. In vitro studies suggest that this compound may induce cytotoxicity through oxidative stress mechanisms. A study demonstrated that exposure to nitroso compounds can lead to increased levels of reactive oxygen species (ROS), which are known to damage cellular components and induce apoptosis .
Table: Summary of Cytotoxicity Studies
The biological activity of 4-Nitroso-3,5-xylenol-d6 is primarily attributed to its ability to interact with cellular macromolecules. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can modify proteins and nucleic acids, potentially disrupting normal cellular functions.
Case Studies
- Case Study on Oxidative Stress : A study highlighted the role of 4-Nitroso-3,5-xylenol-d6 in inducing oxidative stress in human cancer cell lines. Cells exposed to the compound exhibited elevated levels of lipid peroxidation and DNA damage markers, suggesting a potential mechanism for its cytotoxic effects .
- Environmental Impact Assessment : Research into the emissions from vehicles has indicated that nitrosamines, including derivatives like 4-Nitroso-3,5-xylenol-d6, are present in exhaust emissions. These compounds have been linked to various health risks due to their toxicological profiles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Nitroso-3,5-xylenol-d6, and how does deuteration impact reaction conditions?
- Methodology : Deuterated analogs like 4-Nitroso-3,5-xylenol-d6 are typically synthesized via isotopic exchange using deuterated solvents (e.g., D₂O) or deuterium gas in the presence of catalysts like palladium. Alternatively, deuterated starting materials (e.g., deuterated xylenol derivatives) can be nitrosated using NaNO₂ under acidic conditions. Careful control of reaction time and temperature is critical to avoid isotopic dilution. Confirm deuteration efficiency using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. Which analytical techniques are most effective for characterizing 4-Nitroso-3,5-xylenol-d6 purity and isotopic enrichment?
- Methodology : High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass and isotopic patterns (e.g., 98 atom% D in related compounds). NMR spectroscopy (¹H and ¹³C) identifies residual protonated impurities, particularly at labile positions. For quantification, reverse-phase HPLC coupled with UV-Vis detection (λ ~ 270–300 nm for nitroso compounds) is recommended. Cross-reference with deuterated standards (e.g., 4-Nitrophenol-d4) to validate analytical protocols .
Q. How should deuterated standard solutions of 4-Nitroso-3,5-xylenol-d6 be prepared and stored to ensure stability?
- Methodology : Prepare stock solutions in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to minimize proton exchange. For environmental analysis, dilute in cyclohexane or acetonitrile at concentrations ≤10 mg/L. Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition. Regularly validate stability via repeat HPLC analysis over 3–6 months .
Advanced Research Questions
Q. How can 4-Nitroso-3,5-xylenol-d6 be utilized as an internal standard in environmental trace analysis?
- Methodology : Use deuterated analogs to correct for matrix effects in LC-MS/MS workflows. Spike samples with 4-Nitroso-3,5-xylenol-d6 at a known concentration (e.g., 1–10 ppb) before extraction. Monitor isotopic separation (Δm/z = +6) to distinguish analyte signals from co-eluting contaminants. Validate recovery rates (≥85%) in complex matrices like soil or wastewater .
Q. What validation parameters are critical when developing quantitative assays for 4-Nitroso-3,5-xylenol-d6 in biological systems?
- Methodology : Establish linearity (R² ≥0.99) across the expected concentration range (e.g., 0.1–100 ng/mL). Assess precision (RSD ≤15%) and accuracy (80–120% recovery) using spiked plasma or tissue homogenates. Perform stability tests under freeze-thaw cycles and benchtop conditions. Cross-validate with non-deuterated analogs to confirm isotopic fidelity .
Q. How do isotopic effects influence the chromatographic behavior of 4-Nitroso-3,5-xylenol-d6 compared to its non-deuterated form?
- Methodology : Deuterated compounds often exhibit slightly shorter retention times in reversed-phase HPLC due to reduced hydrophobicity. Quantify this shift using a C18 column with acetonitrile/water gradients. For GC-MS, note potential fragmentation differences (e.g., loss of D vs. H in EI mode). Calibrate methods to account for these variances .
Q. What strategies resolve contradictions in kinetic data for nitroso-deuterated compounds under varying pH conditions?
- Methodology : Use stopped-flow spectroscopy to monitor reaction kinetics of 4-Nitroso-3,5-xylenol-d6 in buffered solutions (pH 4–9). Compare rate constants (k) with non-deuterated analogs to identify isotope effects (e.g., k_H/k_D >1). If discrepancies arise, verify pH calibration and exclude solvent isotope effects by repeating experiments in D₂O .
Q. How can researchers assess the photostability of 4-Nitroso-3,5-xylenol-d6 under simulated environmental conditions?
- Methodology : Expose solutions to UV light (λ = 254–365 nm) in a solar simulator and sample at intervals (0–72 hrs). Analyze degradation products via HRMS to identify pathways (e.g., denitrosation or ring oxidation). Compare degradation rates with non-deuterated controls to evaluate isotopic stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
